

An In-Depth Technical Guide to 7-Ethylindole: Physicochemical Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **7-Ethylindole**

Cat. No.: **B1586515**

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This guide provides a comprehensive technical overview of **7-ethylindole**, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and reliability in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

7-Ethylindole (CAS No. 22867-74-9) is a substituted indole derivative. The strategic placement of the ethyl group at the 7-position of the indole ring sterically influences the reactivity of the adjacent pyrrole nitrogen, making it a unique and valuable building block in synthetic chemistry.

Molecular Formula and Weight

The fundamental identity of **7-ethylindole** is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for verification via mass spectrometry.

- Molecular Formula: C₁₀H₁₁N[1][2][3][4][5]

- Molecular Weight: 145.20 g/mol [\[1\]](#)[\[3\]](#)[\[5\]](#)

These values are the cornerstone of any analytical or synthetic procedure involving this compound. Minor variations in reported molecular weight (e.g., 145.2010 g/mol) arise from using monoisotopic mass versus average molecular weight.[\[2\]](#)

Physicochemical Data Summary

The physical properties of **7-ethylindole** are essential for its handling, purification, and use in reactions. For instance, its density and refractive index serve as rapid, non-destructive quality control checks. Its high flash point indicates it is a combustible, not flammable, liquid, informing safe laboratory practices.[\[1\]](#)

Property	Value	Source
CAS Number	22867-74-9	[1] [4] [5]
IUPAC Name	7-ethyl-1H-indole	[3]
Appearance	Clear colorless to light brown oil/liquid	[4] [6]
Density	1.058 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.603	[1]
Flash Point	109 °C (228.2 °F) - closed cup	[1]
Storage Temperature	2-8°C	[1]
SMILES	CCc1ccccc2cc[nH]c12	[1]
InChI Key	PIIZLMYXLGWWTN-UHFFFAOYSA-N	[1] [2] [3]

Molecular Structure Visualization

Understanding the three-dimensional arrangement of atoms is crucial for predicting reactivity. The diagram below illustrates the planar indole ring system with the ethyl substituent at the C7 position.

Caption: 2D structure of 7-Ethyl-1H-indole.

Synthesis Methodologies: A Comparative Analysis

7-Ethylindole is not a naturally occurring compound; its utility is entirely dependent on efficient and scalable synthetic routes. Below, we detail two authoritative methods, explaining the chemical logic behind each approach.

Fischer Indole Synthesis

This classic and versatile method remains a cornerstone for producing substituted indoles. The synthesis of 7-ethyltryptophol, a direct precursor to the NSAID Etodolac, relies on this reaction and serves as an excellent case study.^[7] The reaction proceeds by reacting 2-ethylphenylhydrazine with a suitable ketone or aldehyde—in this case, 4-hydroxybutanal (often generated *in situ* from 2,3-dihydrofuran)—under acidic conditions.

Causality Behind Experimental Choices:

- Acid Catalyst (H_2SO_4): The acid is critical for protonating the carbonyl, activating it for nucleophilic attack by the hydrazine. It then facilitates the tautomerization to the key ene-hydrazine intermediate and catalyzes the subsequent rate-limiting^{[2][2]}-sigmatropic rearrangement.
- Solvent System (DMAc- H_2O or Ethylene Glycol): A high-boiling polar solvent is required to provide the thermal energy needed to overcome the activation barrier of the sigmatropic rearrangement. Water can be a component of the solvent system to facilitate the hydrolysis of 2,3-dihydrofuran.^[7]

Experimental Protocol: Synthesis of 7-Ethyltryptophol

- Hydrazone Formation: To a solution of 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add 2,3-dihydrofuran.
- pH Control: Maintain a weakly acidic pH during this step to promote the formation of the hydrazone while preventing decomposition of the starting hydrazine.^[7]

- Cyclization: Slowly add sulfuric acid dropwise to the reaction mixture. Heat the mixture to a temperature sufficient for cyclization (e.g., 180°C in a microwave flow reactor with a back-pressure regulator).[7]
- Workup and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture, neutralize the acid, and extract the product with a suitable organic solvent (e.g., toluene). The crude product can then be purified by column chromatography or crystallization.



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Caption: Workflow for Fischer Indole Synthesis.

Catalytic Dehydrocyclization

For large-scale industrial production, gas-phase catalytic reactions offer significant advantages in terms of efficiency and environmental impact. **7-Ethylindole** can be synthesized via the catalytic dehydrocyclization of 2,6-diethylaniline.[8]

Causality Behind Experimental Choices:

- Catalyst (Copper Chromite): This catalyst is selected for its bifunctional nature. It possesses both dehydrogenating capabilities to form the necessary intermediates and weak Lewis-acidic sites that facilitate the cyclization step.[8][9] Activation with barium oxide can further enhance its performance.[8]
- High Temperature (500-700°C): Significant thermal energy is required to drive the endothermic dehydrogenation and cyclization reactions in the vapor phase.

- Steam: Steam is used as a carrier gas and helps prevent catalyst coking by promoting the water-gas shift reaction, thereby maintaining catalyst activity over time.

Experimental Protocol: Vapor-Phase Dehydrocyclization

- Catalyst Bed Preparation: Pack a fixed-bed reactor with a copper chromite catalyst activated with barium oxide.
- Vaporization: Heat a mixture of 2,6-diethylaniline and water to generate a vapor stream with a specific molar ratio (e.g., 3:1 to 75:1 steam to aniline).[8]
- Reaction: Pass the vapor stream over the catalyst bed, maintained at a high temperature (500-700°C).
- Condensation & Separation: Cool the effluent from the reactor to condense the product mixture. Separate the organic layer from the aqueous layer.
- Purification: The resulting crude product, which may contain unreacted starting material and byproducts, is purified by fractional distillation under reduced pressure to isolate the **7-ethylindole**.

Applications in Drug Development and Research

7-Ethylindole is not an end product but a high-value intermediate. Its structure is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[10]

- Anti-Inflammatory Drugs: Its most prominent role is as a key intermediate for Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[7][11]
- Antiviral Agents: The indole nucleus is integral to various antiviral compounds. **7-Ethylindole** serves as a precursor for benzoylpiperazinyl-indolyl ethane dione derivatives, which have shown activity as HIV-1 inhibitors.[1]
- Oncology: It is used to prepare bis(indolyl)alkanehydroxamic acids, which act as histone deacetylase (HDAC) inhibitors, an important class of anti-cancer agents.[1] It is also a

reactant for synthesizing inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase.[1]

- CNS Research: The structure is a reactant for preparing (indol-3-yl) heterocyclic derivatives that function as agonists of the CB1 receptor, relevant for research in neurology and pain management.[1]
- Clean Energy: Emerging research has identified **7-ethylindole** as a potential liquid organic hydrogen carrier (LOHC), highlighting its versatility beyond pharmaceuticals.[11]

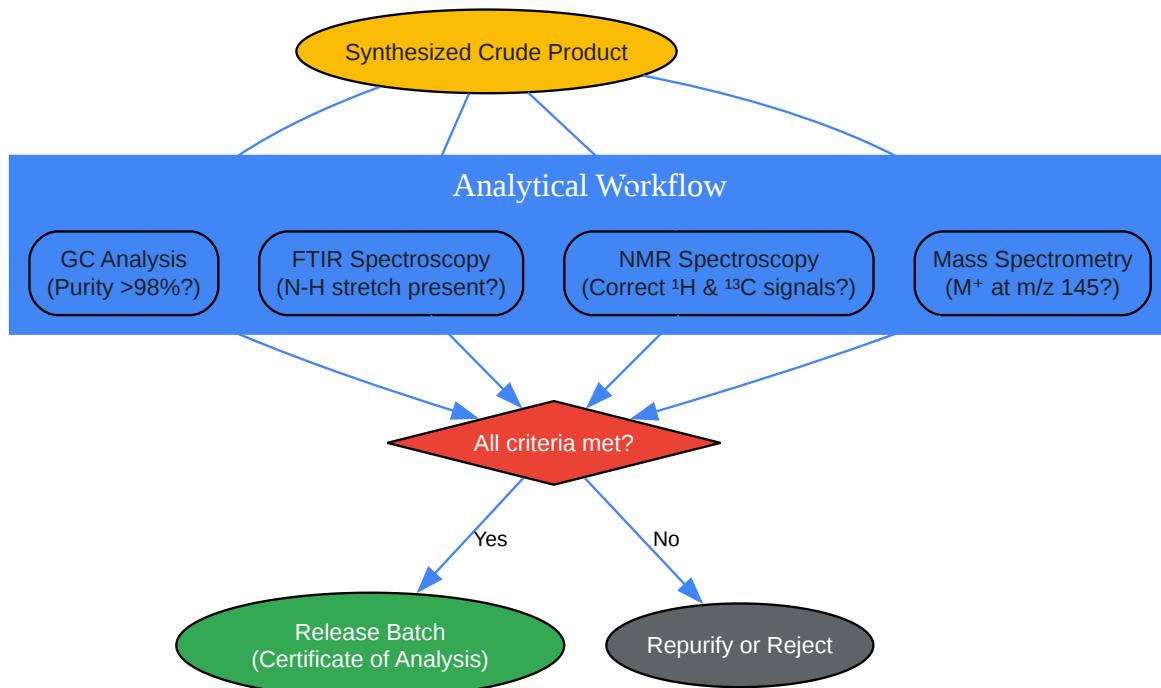
Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized **7-ethylindole** is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Standard QC Protocol:

- Gas Chromatography (GC): The primary technique for assessing purity. A successful synthesis will show a major peak corresponding to **7-ethylindole** (typically >98.0% by area) with minimal peaks for starting materials or byproducts.[1]
- Fourier-Transform Infrared Spectroscopy (FTIR): Used for identity confirmation. The key diagnostic peak is the N-H stretch of the indole ring, typically appearing as a sharp band around 3400 cm^{-1} . Other characteristic peaks include C-H stretches (aromatic and aliphatic) and C=C aromatic ring stretches. An FTIR spectrum that conforms to a reference standard provides strong evidence of the correct functional groups and overall structure.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information.
 - ^1H NMR: Will show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton, and the quartet and triplet pattern of the ethyl group.
 - ^{13}C NMR: Will show the correct number of carbon signals (10) corresponding to the unique carbon environments in the molecule.

- Mass Spectrometry (MS): Confirms the molecular weight. Electron ionization (EI) would show a molecular ion (M^+) peak at $m/z = 145$, confirming the molecular formula.



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Caption: Quality control workflow for **7-Ethylindole**.

Safety, Handling, and Storage

Proper handling of **7-ethylindole** is crucial for laboratory safety.

- Hazards: It is classified as causing serious eye damage and may cause skin irritation.[3]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles and chemical-resistant gloves.[1]
- Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation.
[1] The compound may discolor to a deep yellow upon storage, which can indicate some level of degradation.[1]

Conclusion

7-Ethylindole is a deceptively simple molecule that serves as a powerful and versatile intermediate in the synthesis of complex, high-value compounds, particularly in the pharmaceutical industry. Its successful application hinges on a thorough understanding of its physicochemical properties, the chemical principles governing its synthesis, and rigorous analytical validation. By employing robust and well-understood methodologies like the Fischer indole synthesis or catalytic dehydrocyclization, and verifying the outcome with a comprehensive QC workflow, researchers can confidently utilize this building block to advance the frontiers of drug discovery and materials science.

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